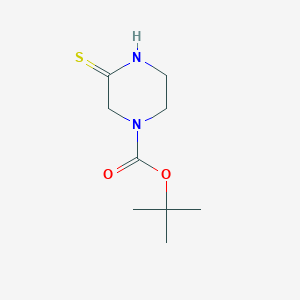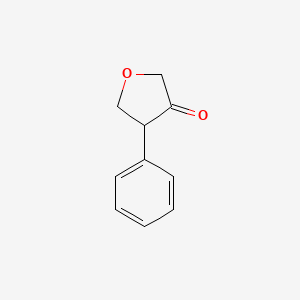
4-苯基二氢-3(2H)-呋喃酮
描述
Compounds like “4-phenyldihydro-3(2H)-furanone” belong to a class of organic compounds known as heterocyclic compounds, which contain a ring structure containing atoms of at least two different elements . In this case, the ring structure contains carbon and oxygen atoms.
Synthesis Analysis
The synthesis of such compounds often involves multi-step reactions, including the formation of the heterocyclic ring and the addition of functional groups . The exact synthesis process would depend on the specific compound and the functional groups present.Molecular Structure Analysis
The molecular structure of such compounds is typically analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and infrared spectroscopy .Chemical Reactions Analysis
The chemical reactions involving these compounds can be quite diverse, depending on the functional groups present in the molecule. They might undergo reactions such as addition, substitution, or redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds, such as their melting point, boiling point, solubility, and reactivity, would depend on their specific structure and the functional groups present .科学研究应用
荧光有机染料
呋喃酮化合物可作为合成新型荧光有机染料的支架。两种基于 3-呋喃酮骨架的新型荧光团表现出有效的溶剂化变色特性,由于其独特的光物理特性,具有潜在的生物分析应用 (Varghese 等人,2015)。
食品中的风味化合物
呋喃酮,如 4-羟基-2,5-二甲基-3(2H)-呋喃酮及其衍生物,是各种水果中的关键风味化合物,并通过酶促步骤或美拉德反应合成。它们有吸引力的感官特性使它们对食品工业很有价值 (Schwab,2013)。
抗菌和细胞粘附抑制
某些 3-(卤代苯基)-5-酰氧甲基-2,5-二氢呋喃-2-酮对包括曲霉属在内的病原酵母和霉菌显示出广谱的体外活性,并有望开发新型抗真菌剂 (Buchta 等人,2004)。
分析化学应用
呋喃酮衍生物已被用于质谱法中,用于鉴定氨基酸和肽,说明了它们在分析化学中用于测定肽的 N 端氨基酸的效用 (Pritchard 等人,1975)。
用于防止生物污垢的纳米纤维生产
含有 3(2H) 呋喃酮衍生物的聚乙烯醇纳米纤维显示出抑制细菌表面附着的潜力,提供了一种在水处理应用中防止生物污垢的策略 (Gule 等人,2013)。
安全和危害
未来方向
属性
IUPAC Name |
4-phenyloxolan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-10-7-12-6-9(10)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIIIECQDPFHWKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)CO1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenyldihydro-3(2H)-furanone | |
CAS RN |
946125-02-6 | |
| Record name | 4-phenyloxolan-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(1R,3R,6S)-7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid ethyl ester](/img/structure/B1456954.png)

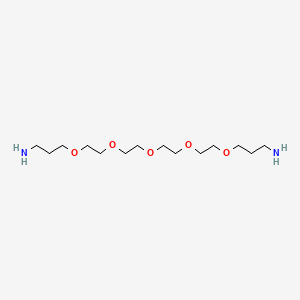
![1-(3-Chloro-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl)-N-(pyridin-2-ylmethyl)methanesulfonamide](/img/structure/B1456961.png)
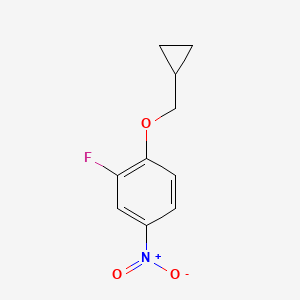
![6-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B1456963.png)
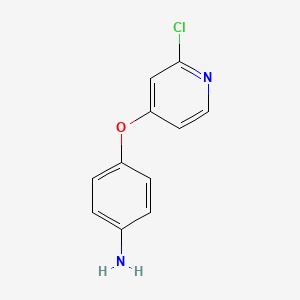



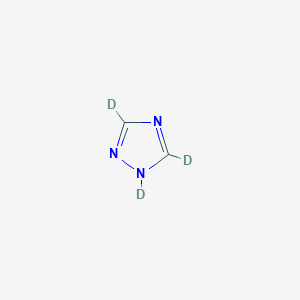
![1-Cyclohexyl-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1456974.png)
